REACTION_CXSMILES
|
CC[O:3][C:4]([CH:6]1[C:11](=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7]1)=O.C(O)C.[CH3:16][NH:17][CH3:18]>>[CH3:16][N:17]([CH3:18])[C:4]([CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][C:11]1=[O:12])=[O:3]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCCCC1=O
|
Name
|
|
Quantity
|
0.78 mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 500 ml ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was washed with 200 ml of 1 M NaOH and 3×50 ml water
|
Type
|
CUSTOM
|
Details
|
The organic phase was then evaporated on a rotary evaporator to dryness
|
Type
|
DISSOLUTION
|
Details
|
46 g of the crude product was dissolved in 100 ml tert-butyl methyl ether
|
Type
|
FILTRATION
|
Details
|
Precipitated product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1C(CCCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |